molecular formula C14H19N5O3S B6710326 N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide

N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide

Cat. No.: B6710326
M. Wt: 337.40 g/mol
InChI Key: SWJHGXUXAWBQTI-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is a synthetic organic compound that features a morpholine ring substituted with a sulfonamide group and a triazole ring

Properties

IUPAC Name

N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17(2)23(20,21)18-8-9-22-10-13(18)14-15-11-16-19(14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJHGXUXAWBQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC1C2=NC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. A common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

  • Attachment of the Triazole to the Morpholine Ring: : The triazole derivative is then reacted with a morpholine derivative. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.

  • Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The triazole ring is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs. Research has focused on its potential as an antimicrobial, antifungal, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)piperidine-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring and the sulfonamide group, which provides distinct chemical and biological properties. This combination enhances its solubility, stability, and bioactivity compared to similar compounds.

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